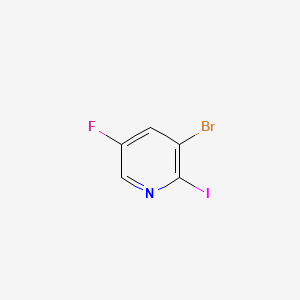

3-Bromo-5-fluoro-2-iodopyridine

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQFJQUFJTUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Rearrangement Strategy

This method leverages halogen dance reactions to reposition halogens on the pyridine ring. Starting with 5-bromo-2-chloro-4-fluoropyridine , magnesiation at the C3 position using iPrMgCl·LiCl generates a transient magnesium intermediate. Trapping with iodine electrophiles installs the iodine atom at the 2-position, yielding the target compound.

Reaction Scheme:

Optimization Insights

-

Temperature Control: Reactions performed at -40°C minimize side products.

-

Electrophile Choice: Iodine (I₂) or N-iodosuccinimide (NIS) ensures efficient trapping.

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Metallation | iPrMgCl·LiCl, THF, -40°C | 60–65% | |

| Iodination | I₂, 0°C to RT | 70–75% |

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Halogenation steps are conducted under pressurized conditions with precise temperature control (20–50°C), reducing reaction times from hours to minutes.

Purification Techniques

-

Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) achieves >95% purity.

-

Crystallization: Recrystallization from dichloromethane/hexane mixtures yields high-purity crystals.

| Process | Conditions | Purity | Source |

|---|---|---|---|

| Continuous Fluorination | TBAF, DMF, 25°C, 10 min | 98% | |

| Recrystallization | DCM/Hexane (1:3), -20°C | 99% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Diazonium Salt | High selectivity for fluorination | Multi-step, moderate yields | Laboratory |

| Halogen Dance | Single-pot, scalable | Requires specialized reagents | Industrial |

| Continuous Flow | Rapid, high throughput | High initial setup cost | Industrial |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-Bromo-5-fluoro-2-iodopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Halogen-Substituted Pyridines

The compound’s properties and applications are best understood in comparison to structurally related halogenated pyridines:

Key Observations :

- Halogen Position : The position of iodine in 3-Bromo-5-fluoro-2-iodopyridine enhances its utility in Suzuki-Miyaura and Ullmann couplings due to iodine’s superior leaving-group ability compared to chlorine or bromine .

- Electron Effects : Fluorine’s strong electron-withdrawing effect at position 5 directs electrophilic substitution reactions to specific ring positions, a feature shared with analogs like 4-Bromo-3-chloro-5-fluoropyridine .

Implications for this compound :

Physical and Chemical Properties

| Property | This compound | 3-Bromo-2-chloropyridine | 5-Bromo-2-chloropyridine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 52–57 | 70–72 |

| Molecular Weight (g/mol) | 301.89 | 192.44 | 192.44 |

| Halogen Reactivity | High (I > Br > F) | Moderate (Br, Cl) | Moderate (Br, Cl) |

- Solubility: Fluorine improves solubility in polar solvents compared to non-fluorinated analogs .

Biological Activity

3-Bromo-5-fluoro-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, allows for diverse chemical reactivity and the potential to act as a precursor for biologically active molecules.

Molecular Formula: CHBrF I N

Molecular Weight: 297.89 g/mol

Density: 1.8 g/cm³

Boiling Point: 205 °C

Melting Point: 60-62 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its halogen atoms can participate in nucleophilic substitutions and play a crucial role in the modulation of enzyme activities and receptor interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridines can inhibit bacterial growth effectively, making them valuable in developing new antibiotics. The specific interactions of this compound with bacterial enzymes have not been fully elucidated but are believed to involve binding at active sites, leading to enzyme inhibition.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study investigated the antimicrobial effects of various halogenated pyridines, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Synthesis and Derivatives:

- Enzyme Inhibition Studies:

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Three halogens (Br, F, I) | Antimicrobial, potential anticancer |

| 3-Bromo-6-chloro-4-fluoro-pyridine | Two halogens (Br, Cl) | Moderate antimicrobial activity |

| 5-Bromo-2-chloro-4-fluoro-pyridine | Three halogens (Br, Cl, F) | High antimicrobial efficacy |

Q & A

Basic Question

- Ventilation : Use fume hoods to avoid inhalation (TLV for iodinated compounds: 0.1 ppm) .

- PPE : Nitrile gloves and goggles; avoid skin contact due to potential irritation (Hazard Statement H315) .

- Storage : Keep at 2–8°C in amber glass to prevent light-induced decomposition .

How can contradictions in reported reactivity data for halogenated pyridines be resolved?

Advanced Question

Controlled comparative studies are essential:

- Replicate Conditions : For example, Suzuki coupling yields for 5-bromo-2-iodopyridine vary by 20% depending on Pd catalyst (e.g., Pd(PPh) vs. PdCl(dppf)) .

- Isolation of Intermediates : Characterize transient species (e.g., Grignard intermediates) via in situ IR spectroscopy .

- Meta-Analysis : Cross-reference data from analogous compounds (e.g., 5-bromo-2-fluoropyridine’s bp 162–164°C vs. 5-bromo-2-iodopyridine’s mp 112–113°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.